Octadecylmethylsulfide
Description
Octadecylmethylsulfide: is an organic compound with the molecular formula C19H40S . It is a type of sulfide, specifically a thioether, characterized by a long alkyl chain (octadecyl group) attached to a sulfur atom, which is also bonded to a methyl group.
Properties
IUPAC Name |
1-methylsulfanyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNORDZYQJMGMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336793 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40289-98-3 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecylmethylsulfide typically involves the reaction of octadecyl halides with methylthiolate salts. One common method is the nucleophilic substitution reaction where octadecyl bromide reacts with sodium methylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecylmethylsulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction of this compound can yield the corresponding thiol and alkane. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Octadecylmethyl sulfoxide, octadecylmethyl sulfone.
Reduction: Octadecyl thiol, methane.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Phase-Transfer Catalyst : Octadecylmethylsulfide is utilized as a phase-transfer catalyst in organic synthesis. It facilitates reactions between compounds in different phases, enhancing reaction rates and yields. This property is particularly valuable in synthesizing various organic compounds where phase separation occurs.
Biology
- Membrane Interaction : The compound has been investigated for its ability to modulate membrane structures and stability. It integrates into lipid bilayers, potentially altering membrane fluidity and permeability, which is crucial for understanding cellular processes such as signaling and transport .
- Enzyme Modulation : this compound can form stable complexes with proteins and enzymes, influencing their activity. This interaction may affect gene expression by modulating transcription factors and regulatory proteins, thereby impacting cellular metabolism .
Medicine
- Antimicrobial Properties : Research has explored the compound's potential antimicrobial effects, suggesting its use in drug delivery systems. Its ability to disrupt microbial membranes could enhance the efficacy of antimicrobial agents .
- Oxidative Stress Protection : Studies indicate that dimethyl sulfide (DMS), a related compound, exhibits cytoprotective properties against oxidative stress. This suggests potential therapeutic applications for this compound in protecting cells from oxidative damage .
Industrial Applications
- Surfactants and Detergents : Due to its amphiphilic nature, this compound is used in producing surfactants and detergents. Its ability to lower surface tension makes it effective in cleaning products and formulations .
Case Study 1: Membrane Interaction Studies
Research conducted on the interactions of this compound with biological membranes demonstrated that it can integrate into lipid bilayers. This study highlighted its effects on membrane fluidity and permeability, providing insights into its potential applications in drug delivery systems and cellular signaling pathways .
Case Study 2: Antioxidative Effects
A study investigating the antioxidative properties of DMS found that it protects against oxidative stress in cellular models. This research opened avenues for exploring this compound's role as a protective agent in various biological contexts, including aging and cellular health .
Mechanism of Action
The mechanism of action of octadecylmethylsulfide involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The sulfur atom can form reversible bonds with protein thiols, modulating their activity and function .
Comparison with Similar Compounds
Octadecylthiol: Similar in structure but with a thiol group instead of a methyl group.
Octadecylsulfone: An oxidized form of octadecylmethylsulfide with a sulfone group.
Octadecylsulfoxide: An intermediate oxidation product with a sulfoxide group.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a thioether linkage. This structure imparts distinct chemical properties, such as its ability to undergo various oxidation states and participate in diverse chemical reactions. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .
Biological Activity
Octadecylmethylsulfide, also known as dimethyl(octadecyl)sulfanium chloride, is a quaternary ammonium compound characterized by a central sulfur atom bonded to two methyl groups and an octadecyl chain. This unique structure contributes to its significant biological activity, particularly in membrane interactions and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is represented as , featuring a long hydrophobic hydrocarbon chain (octadecyl) that enhances its surfactant properties. The sulfonium group allows it to form stable complexes with proteins and enzymes, influencing their activity and potentially altering cellular functions .
Mechanisms of Biological Activity
-
Membrane Interaction :
- This compound interacts with cellular membranes, modulating their structure and stability. This interaction can influence processes such as cell fusion and permeability .
-
Antioxidant Properties :
- Similar to other sulfides, this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Research on related compounds like dimethyl sulfide (DMS) has shown that these molecules can protect cells from oxidative stress by enhancing the activity of methionine sulfoxide reductase A (MsrA), an endogenous antioxidant enzyme .
-
Gene Expression Modulation :
- The compound may affect gene expression by interacting with transcription factors and regulatory proteins, thereby influencing cellular metabolism .
Case Study 1: Cytoprotection in Model Organisms
A study investigating the effects of DMS on model organisms such as Caenorhabditis elegans and Drosophila revealed that supplementation with DMS extended longevity and provided cytoprotection against oxidative stress. The mechanism was linked to the activation of MsrA, which facilitated the reaction between DMS and ROS through a sulfonium intermediate .
Case Study 2: Toxicological Effects
While this compound exhibits beneficial properties, it is essential to consider its toxicity at higher concentrations. In industrial settings, exposure to DMS has been associated with acute neurotoxic effects, including respiratory distress and central nervous system impairment . A notable incident involved workers in a paper mill who suffered severe health consequences due to high concentrations of DMS in confined spaces .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
